molecular formula C4H12Cl2N2 B2844276 1-(Aminomethyl)cyclopropanamine dihydrochloride CAS No. 849149-67-3

1-(Aminomethyl)cyclopropanamine dihydrochloride

Cat. No.: B2844276
CAS No.: 849149-67-3
M. Wt: 159.05
InChI Key: YAQPHPFOWUHYQV-UHFFFAOYSA-N
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Description

Historical Development and Research Significance

The synthesis of 1-(aminomethyl)cyclopropanamine derivatives first gained traction in the early 2010s through innovations in cyclopropanation techniques. Patent CN103864635A (2014) demonstrated a foundational method using nitroacetate esters and 1,2-dihaloethanes to construct the cyclopropane core. This approach enabled scalable production of aminocyclopropane carboxylates, laying groundwork for later modifications.

A breakthrough occurred in 2015 with US Patent 20150291577A1, which detailed the compound's application in creating LSD1 inhibitors for cancer therapy. Researchers at Takeda Pharmaceutical Company optimized the dihydrochloride salt form to improve bioavailability, as evidenced by Example 2's reductive amination protocol. The table below contrasts key synthetic milestones:

Year Innovation Significance Source
2014 Nitroacetate cyclopropanation Enabled gram-scale production
2015 LSD1 inhibitor applications Validated therapeutic potential
2020 Solid-phase peptide coupling Expanded to bioconjugation chemistry

The compound's evolution reflects three paradigm shifts: 1) Strain-driven reactivity exploitation, 2) Salt formation for drug optimization, and 3) Modular functionalization capabilities.

Position in Contemporary Pharmaceutical Research

This compound serves as a linchpin in developing targeted therapies. Its primary applications include:

Epigenetic Modulation : As a lysine-specific demethylase 1 (LSD1) inhibitor precursor, the compound enables irreversible enzyme binding through cyclopropylamine's oxidative activation. Clinical candidate ORY-1001 derivatives utilize this mechanism, showing nanomolar IC₅₀ values in leukemia models.

Peptide Backbone Modification : The dihydrochloride form facilitates water-soluble intermediates for constrained peptide synthesis. Gardarsdottir's team (2025) reported its use in stabilizing α-helical conformations via side-chain cyclization. This application is critical for developing peptide-based antivirals.

Table 2: Pharmacological Targets

Target Class Example Drug Role of Cyclopropanamine
Epigenetic enzymes GSK2879552 Covalent LSD1 active site blockade
Kinase inhibitors Crizotinib analogs Conformational restriction of ATP sites
Antibody-drug conjugates Brentuximab derivatives Stable linker chemistry

Recent work by Ambeed (2024) demonstrated microwave-assisted coupling reactions achieving 92% yield in PROTAC molecule synthesis, underscoring industrial adoption.

Theoretical Relevance in Cyclopropylamine Chemistry

The compound's reactivity stems from two interconnected features:

Ring Strain Effects : The cyclopropane ring's 60° bond angles create 27 kcal/mol strain energy, enabling unique reaction pathways. Density functional theory (DFT) studies show enhanced nucleophilic attack at the aminomethyl group (ΔG‡ = 14.2 kcal/mol).

Salt-Stabilized Reactivity : Protonation of both amine groups in the dihydrochloride form reduces unwanted polymerization. X-ray crystallography reveals a distorted chair-like conformation with N-H···Cl hydrogen bonds (2.09 Å).

Structural Analysis

Parameter Value Method Source
Bond length (C-N) 1.47 Å X-ray diffraction
Dipole moment 5.21 D Computational DFT
Aqueous solubility 38 mg/mL (25°C) USP method

Properties

IUPAC Name

1-(aminomethyl)cyclopropan-1-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2.2ClH/c5-3-4(6)1-2-4;;/h1-3,5-6H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAQPHPFOWUHYQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849149-67-3
Record name 1-(aminomethyl)cyclopropan-1-amine dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Aminomethyl)cyclopropanamine dihydrochloride typically involves the cyclopropanation of alkenes followed by amination. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

1-(Aminomethyl)cyclopropanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropane carboxylic acids, while reduction can produce various amine derivatives .

Scientific Research Applications

Medicinal Chemistry

1-(Aminomethyl)cyclopropanamine dihydrochloride has shown potential in various therapeutic areas, particularly in oncology and metabolic disorders:

  • Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties, particularly against HeLa cancer cell lines. Its structural similarities to other bioactive compounds suggest a potential for therapeutic applications in oncology by disrupting critical biochemical pathways involved in cancer cell proliferation.
  • Enzyme Modulation : Research has indicated that this compound can modulate enzyme activity related to glucocorticoid metabolism, which may offer therapeutic avenues for conditions like Type 2 diabetes.

Agricultural Applications

The compound has also been investigated for its role in enhancing plant resilience:

  • Stress Resistance in Crops : Studies have demonstrated that compounds similar to this compound can enhance the resistance of maize plants against environmental stressors such as drought and pathogenic attacks. The application of such compounds has shown promise in improving crop yield and productivity, which is crucial for addressing global food demands .

Case Studies and Research Findings

Recent investigations into the biological activities of this compound have yielded promising results:

  • Study on Anticancer Activity : A study demonstrated that structurally similar compounds inhibited cell proliferation across various cancer cell lines. The mechanisms suggested potential pathways involving apoptosis and cell cycle arrest.
  • Enzyme Inhibition Studies : Another research effort focused on the inhibition of specific enzymes linked to metabolic disorders. Findings indicated that this compound could modulate enzyme activity related to glucocorticoid metabolism, potentially offering therapeutic avenues for conditions like Type 2 diabetes.

Mechanism of Action

Comparison with Similar Compounds

Structural Analogs with Aromatic Substituents

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Properties/Applications References
1-(2,4-Dichlorophenyl)cyclopropanamine HCl C₉H₉Cl₃N 240.54 2,4-Dichlorophenyl Increased lipophilicity; potential CNS penetration due to aryl group
1-(Pyridin-2-yl)cyclopropanamine Dihydrochloride C₈H₁₂Cl₂N₂ 211.10 Pyridin-2-yl Improved solubility via aromatic nitrogen; heterocyclic bioisostere
1-(3-(Trifluoromethyl)phenyl)cyclopropanamine Dihydrochloride C₁₀H₁₁Cl₂F₃N₂ 295.11 3-Trifluoromethylphenyl Enhanced metabolic stability and electronegativity for target binding

Key Findings :

  • Aryl-substituted analogs (e.g., dichlorophenyl, trifluoromethylphenyl) exhibit higher lipophilicity, favoring blood-brain barrier penetration .
  • Pyridinyl derivatives balance solubility and rigidity, making them versatile scaffolds for drug discovery .

Analogs with Alkyl/Aminoalkyl Substituents

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Properties/Applications References
1-[(Methylamino)methyl]cyclopropan-1-amine Dihydrochloride C₅H₁₄Cl₂N₂ 185.09 Methylaminomethyl Potential for secondary amine interactions in receptor binding
1-(Methoxymethyl)cyclopropanamine Hydrochloride C₅H₁₂ClNO 153.61 Methoxymethyl Ether group may reduce basicity and alter pharmacokinetics
N-(1,3-Thiazol-5-ylmethyl)cyclopropanamine Dihydrochloride C₇H₁₂Cl₂N₂S 227.16 Thiazolylmethyl Thiazole moiety introduces hydrogen-bonding potential and heteroaromaticity

Key Findings :

  • Alkyl and heteroalkyl substituents modulate basicity and steric effects, influencing target selectivity .
  • Methoxymethyl groups may reduce metabolic oxidation compared to primary amines .

Cycloalkane-Based Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Ring Size Key Properties/Applications References
1-(Aminomethyl)cyclohexan-1-amine Dihydrochloride C₇H₁₆Cl₂N₂ 201.14 Cyclohexane Larger ring reduces strain; potential for altered bioavailability
1-(Aminomethyl)cyclobutanamine Dihydrochloride C₅H₁₃Cl₂N₂ 177.08 Cyclobutane Intermediate ring size balances strain and conformational flexibility

Key Findings :

  • Larger cycloalkane rings (e.g., cyclohexane) reduce ring strain but may decrease target affinity due to increased flexibility .
  • Cyclobutane analogs offer a compromise between cyclopropane rigidity and cyclohexane flexibility .

Pharmacologically Active Derivatives

Compound Name Molecular Formula Pharmacological Activity Mechanism/Application References
Milnacipran Hydrochloride C₁₅H₂₂ClNO₂ Antidepressant Serotonin-norepinephrine reuptake inhibitor
Azimilide Dihydrochloride C₂₂H₂₄Cl₂N₄O₂ Antiarrhythmic IKr and IKs channel blockade

Key Findings :

  • Azimilide highlights the role of cyclopropane intermediates in synthesizing complex antiarrhythmics .

Biological Activity

1-(Aminomethyl)cyclopropanamine dihydrochloride, a compound with the CAS number 849149-67-3, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is a cyclopropane derivative with an amino group, which contributes to its reactivity and biological interactions. The dihydrochloride form enhances its solubility in aqueous environments, making it suitable for various biological assays.

The compound primarily acts as a modulator of neurotransmitter systems. Its structure allows it to interact with various receptors and enzymes involved in neurotransmission. Notably, it has been shown to influence the levels of serotonin and norepinephrine, which are crucial for mood regulation and cognitive functions.

Pharmacological Effects

This compound exhibits several pharmacological effects:

  • Antidepressant Activity : Studies have indicated that this compound can exert antidepressant-like effects in animal models, potentially through serotonin reuptake inhibition.
  • Neuroprotective Effects : Research has shown that it can protect neuronal cells from oxidative stress and apoptosis, suggesting its potential in treating neurodegenerative diseases.
  • Anxiolytic Properties : The compound has demonstrated anxiolytic effects in behavioral tests, indicating its potential use in anxiety disorders.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntidepressantIncreased serotonin levels
NeuroprotectiveReduced neuronal apoptosis
AnxiolyticDecreased anxiety-like behavior

Case Studies

  • Antidepressant Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antidepressant properties of this compound in mice. The results showed a significant reduction in immobility time in the forced swim test, indicating antidepressant-like effects (p < 0.05) .
  • Neuroprotection Against Oxidative Stress : In vitro studies demonstrated that treatment with this compound significantly reduced reactive oxygen species (ROS) levels in neuronal cultures exposed to oxidative stressors. This finding suggests a protective mechanism against neurodegeneration .
  • Behavioral Anxiolytic Effects : In a controlled trial involving rodents subjected to elevated plus maze tests, administration of the compound resulted in increased time spent in open arms compared to controls, indicating reduced anxiety levels .

Q & A

Q. What mechanistic insights can be gained from enzyme inhibition studies involving this compound?

  • Methodological Answer : Kinetic assays (e.g., Lineweaver-Burk plots) reveal competitive inhibition of monoamine oxidases (MAO-A/B). Fluorescent probes (e.g., Amplex Red) quantify H2_2O2_2 production to calculate inhibition constants. Molecular dynamics simulations (GROMACS) map hydrogen-bonding interactions between the aminomethyl group and catalytic residues .

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